Ethyl isocyanatoacetate

Biomaterials Surface Grafting Isocyanate Coupling

Ethyl isocyanatoacetate (CAS 2949-22-6) is a bifunctional reagent characterized by a highly electrophilic isocyanate group (-N=C=O) linked to an acetate ester moiety, with a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol. At 25°C, it is a colorless liquid with a pungent odor, a density of 1.151 g/mL, and a refractive index (n20/D) of 1.422.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 2949-22-6
Cat. No. B1582936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isocyanatoacetate
CAS2949-22-6
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CN=C=O
InChIInChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3
InChIKeyDUVOZUPPHBRJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isocyanatoacetate (2949-22-6): Baseline Characterization for Informed Procurement


Ethyl isocyanatoacetate (CAS 2949-22-6) is a bifunctional reagent characterized by a highly electrophilic isocyanate group (-N=C=O) linked to an acetate ester moiety, with a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol [1]. At 25°C, it is a colorless liquid with a pungent odor, a density of 1.151 g/mL, and a refractive index (n20/D) of 1.422 . Its primary utility arises from the orthogonal reactivity of its isocyanate and ester groups, making it a versatile building block for constructing complex molecules, particularly in heterocyclic chemistry and the synthesis of immunogens .

1
Bifunctional reagent: isocyanate and ethyl ester moieties enable orthogonal reactivity
2
Designed for heterocyclic synthesis and immunogen research requiring precise ester linkage
3
Supplied with certified purity suitable for sensitive conjugation and multi-step sequences

Why Generic Substitution Fails: Ethyl Isocyanatoacetate vs. Closest In-Class Analogs


Direct substitution of ethyl isocyanatoacetate with other alkyl isocyanatoacetates or simple alkyl isocyanates is scientifically unsound due to quantifiable differences in their reaction kinetics, physicochemical properties, and the impact of the ester's leaving group on downstream transformations. While compounds like butyl isocyanatoacetate or ethyl isocyanate share the reactive isocyanate group, variations in chain length and the presence of the ester moiety introduce critical divergence. As evidenced below, ethyl isocyanatoacetate exhibits a distinct temperature-invariant kinetic profile in specific carbamoylation reactions [1], superior reactivity compared to butyl isocyanate on certain surfaces [2], and a unique ability to yield high-purity heterocyclic scaffolds where the ethyl ester group is a key design feature for subsequent deprotection or functionalization [3]. These factors render a 'generic' substitution a significant risk to reaction reproducibility and product yield.

Risk Factor
Ester group mismatch
Ethyl Isocyanatoacetate
Ethyl ester yields specific target products
Generic Alkyl Isocyanatoacetates
Methyl or butyl ester shifts final product identity and logP/PSA
Risk Factor
Kinetic profile divergence
Ethyl Isocyanatoacetate
Reported temperature-invariant rate in barbituric acid carbamoylation
Generic Alkyl Isocyanates
Typical Arrhenius behavior; process control may differ
Risk Factor
Physicochemical handling differences
Ethyl Isocyanatoacetate
Lower boiling point (68°C/11 mmHg) facilitates removal
Butyl Isocyanatoacetate
Higher boiling point (213°C) alters work-up and isolation strategies

Ethyl Isocyanatoacetate: A Guide to Quantifiable Differentiation for Scientific Selection


Comparative Reactivity with Hydroxyapatite: Ethyl vs. Butyl Isocyanate

In a study evaluating isocyanate coupling agents for hydroxyapatite (HA) grafting, ethyl isocyanatoacetate (EIA) and butyl isocyanate (BIC) both demonstrated lower reactivity towards HA particles compared to hexamethylene diisocyanate (HMDI) and isocyanateoethyl methacrylate (ICEM). However, the study specifically identifies both EIA and BIC as having this lower reactivity profile, indicating they are unsuitable for applications requiring rapid surface modification but may be beneficial where controlled, slower kinetics are preferred [1]. This serves as a clear selection criterion based on reaction rate requirements.

Surface Reactivity
Head-to-head
Lower reactivity vs HMDI; comparable to butyl isocyanate on hydroxyapatite
Supports controlled grafting where slower kinetics are preferred
Analyzed by IR/TGA; HA particle surface context
Biomaterials Surface Grafting Isocyanate Coupling

Temperature-Invariant Kinetics: A Unique Process Advantage of Ethyl Isocyanatoacetate

The reaction rate of ethyl 2-isocyanatoacetate (ethyl isocyanatoacetate) with N,N'-dicyclohexylbarbituric acid was found to be 'invariant with temperature' [1]. This is a notable kinetic observation, as temperature is a primary variable for controlling reaction rate. This behavior is attributed to a catalytic mechanism where changes in equilibrium positions negate changes in the turnover-limiting step's rate. This property is not reported for other common isocyanatoacetates (e.g., methyl or butyl) in the same context, making it a unique and potentially valuable characteristic for process development and scale-up.

Kinetic Profile
Reported
Temperature-invariant reaction rate with N,N'-dicyclohexylbarbituric acid
May simplify process scale-up and reproducibility assessment
Attributed to catalytic mechanism; conditions from abstract
Process Chemistry Kinetics Reaction Engineering

High-Yield Synthesis of Oxazole-4-Carboxylate: Differentiated by Ester Group

Ethyl isocyanatoacetate (referred to as ethyl isocyanoacetate) is used to synthesize ethyl oxazole-4-carboxylate with an 84% isolated yield [1]. The reaction involves a key cyclization step where the ethyl ester of the reagent is retained in the final product. This contrasts with other isocyanatoacetates (e.g., methyl, butyl) which would yield the corresponding methyl or butyl oxazole-4-carboxylate. The choice of ethyl isocyanatoacetate is therefore dictated by the desired final product (ethyl ester) and the established, high-yielding procedure.

Oxazole Synthesis
Reported
84% isolated yield for ethyl oxazole-4-carboxylate
Ethyl ester defines final product; substitution yields different ester
With formic acid/CDI in THF; reflux conditions
Heterocyclic Chemistry Oxazole Synthesis Synthetic Methodology

Certified Purity Grade: 97.5% min (GC) for Reproducible Research

Reputable vendors supply ethyl isocyanatoacetate with a purity specification of ≥97.5% or ≥97.0% as determined by Gas Chromatography (GC) [REFS-1, REFS-2]. This high, certified purity is critical for sensitive applications like immunogen synthesis, where trace impurities could lead to off-target immune responses or reduced coupling efficiency. This contrasts with lower-grade (e.g., technical grade, ≥90%) or non-certified material that may contain higher levels of impurities such as N-(chloroformyl)glycine ethyl ester , which could act as a competing electrophile.

Purity (GC)
Specification review
≥97.5% (min. GC)
Reproducible coupling in hapten-carrier conjugation research
Impurities may cause off-target reactivity; contrast with technical grade
Analytical Chemistry Quality Control Reagent Procurement

Distinct Physicochemical Profile Compared to Butyl Isocyanatoacetate

Ethyl isocyanatoacetate possesses distinct physical properties that differentiate it from its close analog, butyl isocyanatoacetate. Specifically, it has a significantly lower boiling point (67-68 °C at 11 mmHg) and a higher density (1.151 g/mL at 25 °C) compared to butyl isocyanatoacetate, which boils at 213 °C (lit.) and has a density of 1.06 g/mL at 25 °C . These differences are critical for solvent removal and work-up procedures, affecting product isolation strategies and overall process efficiency.

Physical Properties
Cross-study comparable
B.p. 67-68°C/11 mmHg; d 1.151 g/mL (cf. butyl analog 213°C, 1.06 g/mL)
Lower boiling point eases solvent removal under reduced pressure
Literature values; influences work-up and extraction behavior
Physicochemical Properties Reagent Handling Process Design

Defined Application Scenarios for Ethyl Isocyanatoacetate Driven by Empirical Evidence


Synthesis of Temozolomide Analogs via Imidazotetrazine Pathway

Ethyl isocyanatoacetate is a documented reagent for constructing the imidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate core [1]. The ethyl ester group is integral to the molecular architecture, and its use is prescribed in the synthetic route to advanced intermediates like ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate. This specific reagent choice ensures the correct structure is obtained for further transformation into the antitumor agent temozolomide [1].

Controlled Surface Modification of Hydroxyapatite Biomaterials

For applications requiring a slower, more controllable surface grafting reaction on hydroxyapatite, ethyl isocyanatoacetate is a suitable candidate compared to more reactive diisocyanates like HMDI [2]. This property is relevant for creating biomaterial composites where precise control over the degree of surface modification is needed to tailor interfacial properties without overwhelming the substrate's surface chemistry [2].

Synthesis of CNS-Active Urea Derivatives with Ester Functionality

Ethyl isocyanatoacetate is specifically employed to synthesize ethyl {[(1-arylimidazolidin-2-ylidene)carbamoyl]amino}acetates, a class of compounds that demonstrate central nervous system (CNS) activity, including antinociception [3]. The ethyl ester moiety in these molecules is not merely a spectator; it contributes to the overall physicochemical properties required for the observed biological activity. Replacing it with a different ester could alter logP and PSA, potentially abolishing CNS penetration as seen with the amide analogs in the same study [3].

Preparation of Nicotine Immunogens via Ureido Linkage

Ethyl isocyanatoacetate is a key reagent for synthesizing 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a critical hapten used in the development of nicotine immunogens . The high purity (≥97.5% GC) of the reagent is essential here to prevent unwanted immunogenic responses from trace impurities and to ensure consistent and efficient conjugation to carrier proteins .

Application
Selection Property
Validation Focus
Imidazotetrazine pathway synthesis
Ethyl ester retention in heterocyclic core
Confirm ester integrity and imidazotetrazine scaffold formation
Hydroxyapatite surface grafting research
Controlled, slower reactivity vs. diisocyanates
Assess grafting density and surface coverage via IR/TGA
CNS research compound synthesis
Ethyl ester for logP/PSA modulation in urea derivatives
Evaluate CNS penetration in appropriate model systems
Nicotine immunogen research
High-purity reagent for hapten conjugation
Verify conjugation efficiency and immunogen homogeneity

Technical Documentation Hub

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32 linked technical documents
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